Regiochemical Differentiation: 9-Methyl vs. 7-Methyl Isomeric Impact on Activity
The target compound bears a 9-methyl substituent, distinguishing it from its closest commercially available analog, 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine . According to SAR studies on the 5H-chromeno[2,3-d]pyrimidine scaffold, the position of the methyl substituent (5,8-position vs. other positions) is one of the primary determinants of antitumor activity, with lipophilicity at specific positions directly correlating with cytotoxic potency against MCF-7, HCT-116, HepG-2, and A549 cell lines [1]. While no direct head-to-head assay comparing these two regioisomers has been published, the class-level SAR provides a strong mechanistic basis to expect divergent potency profiles and target engagement.
| Evidence Dimension | Molecular Structure (Regiochemistry) |
|---|---|
| Target Compound Data | 9-methyl substitution on the chromeno ring (CAS 872208-95-2) |
| Comparator Or Baseline | 7-methyl substitution on the chromeno ring (4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine, C25H20N2OS, MW 396.51) |
| Quantified Difference | Positional isomerism; SAR literature indicates that substituent position significantly affects lipophilicity-dependent antitumor activity [1]. |
| Conditions | Class-level SAR derived from 5H-chromeno[2,3-d]pyrimidine derivatives tested against MCF-7, HCT-116, HepG-2, and A549 cancer cell lines. |
Why This Matters
Procuring the incorrect regioisomer risks invalidating an entire structure-activity relationship study, as methyl position is a critical determinant of target binding and cellular potency.
- [1] Halawa, A. H. et al. 'Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno[2,3-d]pyrimidine candidates.' Medicinal Chemistry Research, 26(10), 2017, pp. 2624-2638. View Source
